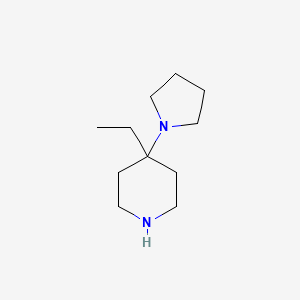

4-Ethyl-4-(pyrrolidin-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJUINVJJAGQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 4 Pyrrolidin 1 Yl Piperidine

Retrosynthetic Analysis and Design of Synthetic Routes for 4-Ethyl-4-(pyrrolidin-1-yl)piperidine

Retrosynthetic analysis of this compound reveals several potential disconnection points to identify plausible starting materials. The most logical disconnections are at the bonds connected to the C4 quaternary carbon of the piperidine (B6355638) ring.

A primary disconnection can be made at the C4-N bond, breaking the link between the piperidine and pyrrolidine (B122466) rings. This approach simplifies the target molecule into a 4-ethyl-4-functionalized piperidine intermediate and pyrrolidine. The functional group on the piperidine (X) would need to be a good leaving group to allow for a nucleophilic substitution by pyrrolidine in the forward synthesis. This leads back to a key precursor, a 4-ethyl-4-hydroxypiperidine, which in turn can be derived from a protected 4-piperidone (B1582916) derivative.

A second disconnection can be made at the C4-C(ethyl) bond. This pathway suggests an intermediate of 4-(pyrrolidin-1-yl)piperidine, which would then be alkylated with an ethyl group. However, creating a nucleophilic center at the C4 position for alkylation presents significant synthetic challenges.

A more convergent approach involves disconnecting both the ethyl and pyrrolidinyl groups simultaneously. This leads directly back to a 4-piperidone precursor. In the forward synthesis, the two substituents could be introduced sequentially. A common and effective strategy for synthesizing 4-substituted-4-aminopiperidine derivatives starts from readily available materials like isonipecotate or N-substituted 4-piperidones. nih.govmdpi.com

Based on this analysis, the most promising synthetic route involves the use of a protected 4-piperidone, which allows for the sequential and controlled introduction of the ethyl and pyrrolidinyl groups at the C4 position.

Development and Optimization of Primary Synthetic Pathways

The primary synthetic pathway for this compound builds upon established methods for the synthesis of 4,4-disubstituted piperidines, originating from a central 4-piperidone core.

Identification of Key Precursors and Starting Materials

The synthesis logically commences from commercially available and relatively inexpensive starting materials. The choice of precursors is critical for the efficiency and scalability of the synthesis.

Key Precursors:

N-substituted 4-piperidone: The piperidine nitrogen must be protected to prevent side reactions. Common protecting groups include benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc), leading to precursors like 1-Benzyl-4-piperidone or 1-(tert-butoxycarbonyl)piperidin-4-one. These are widely used in the synthesis of various 4-aminopiperidine (B84694) derivatives. mdpi.com

Ethylating Agent: An organometallic reagent is required to introduce the ethyl group. Ethylmagnesium bromide (EtMgBr) or Ethyllithium (EtLi) are suitable Grignard or organolithium reagents, respectively, for this transformation.

Aminating Agent: Pyrrolidine serves as the nucleophile to introduce the second substituent at the C4 position.

Dehydrating/Activating Agent: An acid catalyst or a reagent like thionyl chloride (SOCl₂) is needed to convert the tertiary alcohol intermediate into a reactive species suitable for nucleophilic substitution.

| Precursor/Starting Material | Role in Synthesis |

| 1-Benzyl-4-piperidone | Piperidine ring core and C4 carbonyl for initial reaction. |

| 1-Boc-4-piperidone | Alternative piperidine core with an acid-labile protecting group. mdpi.com |

| Ethylmagnesium bromide | Nucleophilic ethyl source for Grignard reaction. |

| Pyrrolidine | Nucleophile for the formation of the C4-N bond. |

| Thionyl Chloride (SOCl₂) | Activating agent for the tertiary hydroxyl group. |

| Sodium triacetoxyborohydride (B8407120) | Reducing agent used in reductive amination processes. mdpi.com |

Reaction Conditions, Catalysis, and Mechanistic Investigations

A robust synthetic sequence starts with the N-protected 4-piperidone.

Step 1: Ethylation of N-protected 4-piperidone The synthesis begins with a Grignard reaction. 1-Benzyl-4-piperidone is treated with ethylmagnesium bromide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (typically 0 °C) to afford 1-benzyl-4-ethylpiperidin-4-ol. The reaction proceeds via nucleophilic addition of the ethyl group to the carbonyl carbon.

Step 2: Activation of the Tertiary Alcohol and Nucleophilic Substitution The resulting tertiary alcohol is a poor leaving group. To facilitate substitution with pyrrolidine, the hydroxyl group must be activated. A common method is the Ritter reaction or a related nucleophilic substitution under acidic conditions. Treatment of the alcohol with a strong acid in the presence of pyrrolidine can promote the formation of a stabilized tertiary carbocation intermediate via dehydration. This carbocation is then trapped by pyrrolidine to form the desired product.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a chloride, by reacting it with thionyl chloride (SOCl₂). The resulting 4-chloro-4-ethylpiperidine intermediate then undergoes an SN1 or SN2 reaction with pyrrolidine to yield the final compound.

Catalysis:

Acid Catalysis: Strong acids like sulfuric acid or p-toluenesulfonic acid can catalyze the dehydration of the tertiary alcohol to form the carbocation intermediate necessary for the subsequent reaction with pyrrolidine.

Lewis Acid Catalysis: In related syntheses of 4-substituted piperidines, Lewis acids have been employed to facilitate cycloaddition reactions or activate substrates. nih.gov For instance, zirconium chloride can activate aldehyde groups for cyclization. nih.gov While not directly catalytic for the main pathway described, this highlights the role of acid catalysis in piperidine synthesis.

Mechanistic Considerations: The key mechanistic step is the substitution at the C4 position. The reaction likely proceeds through an SN1-type mechanism involving the formation of a planar tertiary carbocation intermediate after the departure of the activated hydroxyl group (e.g., H₂O or Cl⁻). Pyrrolidine then attacks the carbocation from either face, leading to the final product.

Control of Stereochemistry and Regioselectivity in Synthesis

Regioselectivity: The synthesis is highly regioselective. The initial Grignard reaction occurs exclusively at the C4 carbonyl group of the piperidone ring. The subsequent substitution also occurs specifically at the C4 position, as it is the only activated site.

Stereochemistry: The target molecule, this compound, possesses a quaternary stereocenter at the C4 position. The described synthetic pathway, proceeding through a planar carbocation intermediate, will result in a racemic mixture of the (R) and (S) enantiomers. No stereocontrol is exerted in this sequence. Achieving stereoselectivity would require a more advanced synthetic design, such as:

The use of a chiral protecting group on the piperidine nitrogen to induce facial selectivity.

Enzymatic resolution of the racemic final product or a key intermediate.

Asymmetric catalysis, although challenging for the formation of a quaternary center in this specific context.

In many syntheses of piperidine derivatives, stereochemistry is a critical consideration, often controlled through diastereoselective reductions or cycloadditions. nih.gov However, for the construction of this specific quaternary center via the described route, stereocontrol is not inherent.

Alternative Synthetic Approaches to the this compound Core

Beyond the primary linear synthesis from 4-piperidone, alternative strategies can be envisioned that construct the heterocyclic rings as a key step.

Cyclization Reactions for Piperidine and Pyrrolidine Ring Formation

Instead of starting with a pre-formed piperidine ring, the core can be assembled through intramolecular cyclization of a suitably functionalized acyclic precursor.

Piperidine Ring Formation: An acyclic precursor containing the C4-ethyl and C4-pyrrolidinyl moieties could be synthesized and then cyclized. For example, an appropriately substituted δ-haloamine could undergo intramolecular nucleophilic substitution to form the piperidine ring. This approach is a known strategy for constructing piperidine and pyrrolidine rings. nih.gov

A potential route could involve the synthesis of an acyclic amino-ketone. Subsequent intramolecular reductive amination would form the piperidine ring. Various methods exist for piperidine synthesis via cyclization, including:

Reductive Amination/Amidation Cascades: The cyclization of ϖ-amino fatty acids or related compounds, often catalyzed by iron complexes, can form piperidinone intermediates which are then reduced. nih.gov

Radical-Mediated Amine Cyclization: Intramolecular cyclization of linear amino-aldehydes can be achieved using cobalt(II) catalysis. nih.gov

Dieckmann Condensation: The addition of a primary amine to two moles of an α,β-unsaturated ester, followed by a Dieckmann condensation, is a classic method for creating 4-piperidones, which could then be functionalized as described previously. dtic.mil

Pyrrolidine Ring Formation: While less direct for this target, methods for pyrrolidine synthesis could be adapted. For instance, an electroreductive cyclization between an imine and a terminal dihaloalkane can be used to synthesize pyrrolidine derivatives, demonstrating a non-traditional approach to ring formation. beilstein-journals.org This strategy could theoretically be applied if the piperidine portion is part of the initial imine substrate.

These alternative approaches offer flexibility but are generally more complex and may require more steps than the convergent synthesis starting from 4-piperidone. However, they can be powerful for creating diverse analogs and controlling stereochemistry through substrate-controlled cyclization.

Reductive Amination and Hydrogenation Strategies

The synthesis of 4,4-disubstituted piperidines, such as this compound, can be effectively achieved through reductive amination and hydrogenation strategies. These methods are fundamental in nitrogen heterocycle synthesis due to their efficiency and versatility. beilstein-journals.orgnih.govnih.gov

Reductive Amination: This approach is a cornerstone for the formation of C-N bonds. researchgate.net For the synthesis of this compound, the process would typically involve the reaction of a 4-piperidone precursor with pyrrolidine. The key starting material would be an N-protected 4-ethyl-4-oxopiperidine. The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the desired tertiary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) derivatives, such as sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. The choice of an appropriate protecting group for the piperidine nitrogen (e.g., benzyl or Boc) is crucial to prevent side reactions and is typically removed in a subsequent step. The general pathway involves the condensation of the ketone with the secondary amine (pyrrolidine) followed by reduction. beilstein-journals.org Iron-catalyzed reductive amination has also been developed as an efficient method for producing piperidines. nih.gov

Hydrogenation Strategies: The hydrogenation of pyridine (B92270) derivatives is a widely used method for the synthesis of the piperidine core. nih.gov This strategy involves the reduction of a suitably substituted pyridine ring to its corresponding saturated piperidine. For the target compound, a potential precursor would be a 4-ethyl-4-(pyrrolidin-1-yl)dihydropyridine or pyridinium (B92312) salt.

Various catalytic systems are employed for this transformation, with transition metals like palladium, platinum, and rhodium being common. nih.govmdpi.com The reaction conditions, including pressure, temperature, and choice of catalyst, can be tuned to control the stereoselectivity of the hydrogenation, which is particularly important when chiral centers are present. For instance, rhodium and palladium catalysts have been effectively used for pyridine hydrogenation under mild conditions. nih.gov

Derivatization and Analogue Synthesis Based on the this compound Scaffoldresearchgate.netnih.gov

The this compound core serves as a versatile scaffold for the development of new chemical entities with potential biological activities. nih.gov Derivatization is primarily focused on functionalization at the nitrogen atoms or modification of the aliphatic ring systems to modulate physicochemical properties and biological targets. researchgate.netresearchgate.net

Functionalization at Nitrogen Atoms

The secondary amine of the piperidine ring is a prime site for chemical modification. N-functionalization allows for the introduction of a wide array of substituents, significantly altering the molecule's properties. A common strategy involves the reaction of the piperidine nitrogen with electrophiles.

In one study, a series of analogues were synthesized by reacting 4-(1-pyrrolidinyl)piperidine (B154721) with various substituted phenacyl halides. researchgate.net This N-alkylation introduces a keto-ethyl side chain bearing a substituted phenyl ring. The nature and position of the substituent on the phenyl ring were varied to explore structure-activity relationships. researchgate.netiaea.org These modifications highlight how functionalization at the piperidine nitrogen can be used to develop new compounds. iaea.org

| Compound | Substituent on Piperidine Nitrogen | Substituent on Phenyl Ring |

|---|---|---|

| 1 | Phenacyl | 4-Fluoro |

| 2 | Phenacyl | 4-Chloro |

| 3 | Phenacyl | 4-Bromo |

| 4 | Phenacyl | 4-Nitro |

| 5 | Phenacyl | 3-Nitro |

Modifications of the Ethyl and Piperidine/Pyrrolidine Ring Systems

Modifying the core structure of the scaffold, including the ethyl group and the heterocyclic rings, offers another avenue for analogue synthesis.

Ethyl Group Modification: Altering the 4-ethyl group can influence the steric and electronic properties of the molecule. Synthetic strategies can be adapted to introduce different alkyl or functionalized alkyl groups at the C4 position of the piperidine ring. This is typically achieved by starting with a different 4-substituted-4-oxopiperidine precursor in a reductive amination pathway, as described in section 2.3.2.

Piperidine/Pyrrolidine Ring Modification: The introduction of substituents on the carbon atoms of the piperidine or pyrrolidine rings can confer conformational rigidity and introduce new interaction points with biological targets. The five-membered pyrrolidine ring is a particularly common scaffold in drug discovery, and its substitution can significantly impact biological activity. nih.gov Synthetic methods that allow for the construction of C-substituted piperidines and pyrrolidines, such as one-pot routes from halogenated amides, can be employed to create diverse analogues. nih.govmdpi.com Furthermore, the stereochemistry of substituents on the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with target proteins. nih.gov Research has shown that even subtle changes, such as the position of a methyl group on a pyridine ring that is part of a larger structure, can dramatically alter binding affinity to receptors. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4 Ethyl 4 Pyrrolidin 1 Yl Piperidine

Spectroscopic Techniques for Detailed Structural Assignment

Spectroscopic methods provide a wealth of information regarding the molecular framework, connectivity, and the chemical environment of atoms within 4-Ethyl-4-(pyrrolidin-1-yl)piperidine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Insights

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its constitution and offer insights into the conformational dynamics of the piperidine (B6355638) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be crucial for confirming the carbon skeleton. A key feature would be the signal for the quaternary carbon at the 4-position of the piperidine ring, which would appear at a characteristic downfield shift due to the substitution by two nitrogen atoms and an ethyl group. Distinct signals would also be expected for the methyl and methylene (B1212753) carbons of the ethyl group, as well as for the individual carbons of the piperidine and pyrrolidine (B122466) rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be invaluable in establishing the connectivity between protons and carbons, confirming the complete structural assignment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl-CH₃ | ~ 0.8 - 1.0 | Triplet |

| Ethyl-CH₂ | ~ 1.4 - 1.6 | Quartet |

| Pyrrolidine-CH₂ (β to N) | ~ 1.7 - 1.9 | Multiplet |

| Pyrrolidine-CH₂ (α to N) | ~ 2.5 - 2.7 | Multiplet |

| Piperidine-CH₂ (C3, C5) | ~ 1.5 - 1.8 | Multiplet |

| Piperidine-CH₂ (C2, C6) | ~ 2.6 - 2.9 | Multiplet |

| Piperidine-NH | ~ 1.0 - 2.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | ~ 8 - 12 |

| Ethyl-CH₂ | ~ 28 - 32 |

| Quaternary-C (C4) | ~ 60 - 65 |

| Pyrrolidine-C (β to N) | ~ 23 - 27 |

| Pyrrolidine-C (α to N) | ~ 50 - 55 |

| Piperidine-C (C3, C5) | ~ 30 - 35 |

| Piperidine-C (C2, C6) | ~ 45 - 50 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Connectivity

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₂₂N₂), the molecular ion peak ([M]⁺) would be expected at m/z 182.1783 in high-resolution mass spectrometry (HRMS). uni.lu

The fragmentation of this molecule under electron ionization (EI) would likely proceed through characteristic pathways for cyclic amines. Common fragmentation would involve the cleavage of C-C bonds within the piperidine ring and the loss of the ethyl or pyrrolidinyl substituent. Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for such amines. Key expected fragments would include the loss of an ethyl radical (•CH₂CH₃) leading to a fragment at m/z 153, and cleavage of the pyrrolidine ring. The pyrrolidinyl moiety itself could lead to characteristic iminium ion fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts, such as [M+H]⁺ (m/z 183.18558, CCS ~146.3 Ų) and [M+Na]⁺ (m/z 205.16752, CCS ~149.5 Ų), providing another layer of analytical characterization. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the aliphatic C-H and C-N bonds.

Infrared (IR) Spectroscopy: The IR spectrum would show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The N-H stretching of the piperidine amine would appear as a moderate band around 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of carbonyl (C=O) or other characteristic functional group absorptions would confirm the structure's purity.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. C-H stretching and bending modes would also be prominent. The symmetric vibrations of the carbon skeleton would be particularly Raman active, providing a detailed fingerprint of the molecule. Studies on the related compound 4-(1-Pyrrolidinyl)piperidine (B154721) have utilized both FT-IR and Raman spectroscopy to characterize its vibrational modes. sigmaaldrich.comchemicalbook.com

Table 3: Predicted Key Vibrational Frequencies for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Piperidine) | 3300 - 3500 | IR |

| C-H Stretch (Aliphatic) | 2800 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1480 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The analysis would reveal the solid-state conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. It would also show the relative orientation of the ethyl and pyrrolidinyl substituents. In the case of this 4,4-disubstituted piperidine, both substituents would be attached to the same carbon atom of the chair. Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement. While no specific crystal structure for the title compound is available, studies on similar piperidine and pyrrolidine-containing molecules demonstrate the utility of this technique in providing unambiguous structural proof.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound, as a molecule, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit optical activity, and chiroptical spectroscopy would not be applicable for determining its absolute configuration. The molecule is superimposable on its mirror image.

Conformational Dynamics and Preferred Conformations of this compound in Solution and Solid State

The conformational landscape of this compound is primarily defined by the piperidine ring. Like cyclohexane, the piperidine ring preferentially adopts a chair conformation. In this compound, the C4 carbon is substituted with both an ethyl and a pyrrolidinyl group.

In solution, the piperidine ring is expected to undergo rapid chair-chair interconversion at room temperature. However, because the two substituents at C4 are different, the two chair forms would not be energetically equivalent if other ring positions were asymmetrically substituted, though in this specific molecule they are. The pyrrolidine ring also has its own conformational flexibility, typically adopting an envelope or twist conformation.

Computational modeling, in conjunction with variable-temperature NMR studies, would be the ideal approach to probe these conformational dynamics. Theoretical calculations could predict the relative energies of different conformers, while NMR could provide experimental evidence of these dynamic processes. For the related 4-(1-pyrrolidinyl)piperidine, theoretical and experimental NMR studies have shown that the molecule exists as a mixture of conformers and that the preferred conformation can be solvent-dependent. researchgate.net A similar dynamic behavior would be anticipated for this compound. In the solid state, the molecule would be locked into a single, lowest-energy conformation, which would be revealed by X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 4 Pyrrolidin 1 Yl Piperidine

Quantum Mechanical Calculations and Electronic Structure Analysis

No specific studies detailing the prediction of molecular geometry and reactivity of 4-Ethyl-4-(pyrrolidin-1-yl)piperidine through quantum mechanical calculations are available in the current scientific literature.

There is no published research on the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles

No molecular dynamics simulation studies have been published that investigate the solvent effects and conformational ensembles of this compound.

Molecular Docking Studies with Biological Macromolecules

There are no available molecular docking studies that predict the interaction and binding mode of this compound with any specific biological macromolecules.

No computational screening studies have been found that focus on the prioritization of analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. By identifying the key molecular features that influence a particular endpoint, these models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of 4-(1-pyrrolidinyl)piperidine (B154721) and other piperidine (B6355638) derivatives has been the subject of numerous computational studies aimed at predicting their biological activities, most notably their analgesic effects. These studies provide a framework for understanding how predictive models for this class of compounds can be developed.

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For instance, a series of 4-(1-pyrrolidinyl)piperidine analogues with varying substituents have been synthesized and evaluated for their analgesic potential. iaea.orgresearchgate.net The variation in activity observed with different substituents on a phenacyl moiety attached to the piperidine nitrogen highlights the importance of electronic and steric factors in determining the analgesic effect. iaea.orgresearchgate.net

To build a QSAR model, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov For example, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists utilized a back-propagation neural network to correlate selected molecular descriptors with analgesic activities. nih.gov

The robustness and predictive power of the developed QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model-building process. A well-validated QSAR model can then be used to predict the biological activity of novel, untested analogues of this compound, guiding the selection of the most promising candidates for synthesis and experimental testing.

Table 1: Illustrative Structure-Activity Relationships for Analgesic Piperidine Derivatives

| Compound Scaffold | R-Group Variation | Observed Activity Trend | Key Structural Features Influencing Activity |

| 4-(1-pyrrolidinyl)piperidine | Substituents on a phenacyl moiety | The size and electronic nature of substituents on the phenyl ring affect analgesic potency. iaea.orgresearchgate.net | Electron-donating or withdrawing groups, steric bulk. |

| 4-phenylpiperidine | Various substitutions | Activity as mu-opioid agonists is correlated with specific molecular descriptors. nih.gov | Descriptors related to molecular shape and electronic properties. |

| 4-aminomethyl piperidine | N-arylacetamides | The nature of the aryl group influences binding affinity to the µ-opioid receptor. tandfonline.com | Aromatic interactions, hydrogen bonding potential. |

This table is for illustrative purposes and is based on findings from studies on related piperidine scaffolds.

The insights gained from QSAR models and other computational techniques, such as molecular docking, can be proactively used in the in silico design of novel analogues of this compound with potentially enhanced biological activity and improved pharmacokinetic profiles.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tandfonline.comnih.gov For analogues of this compound targeting opioid receptors, docking studies can elucidate the key interactions between the ligand and the amino acid residues in the receptor's binding pocket. tandfonline.comnih.gov This information is invaluable for designing new molecules that can form stronger or more specific interactions, leading to increased potency and selectivity. For instance, docking studies on piperidine derivatives have identified crucial hydrogen bonds and hydrophobic interactions within the µ-opioid receptor. tandfonline.comlongdom.org

The process of in silico design of novel analogues can be summarized as follows:

Scaffold Hopping and Modification: Starting with the core structure of this compound, new functional groups can be added, or existing ones can be modified or replaced. This can be guided by the structure-activity relationships derived from QSAR studies.

Virtual Screening: A large library of virtually designed compounds can be screened using the developed QSAR models to predict their biological activity. This allows for the rapid identification of potentially active compounds without the need for immediate synthesis.

Molecular Docking and Binding Pose Analysis: The most promising candidates from the virtual screening can be subjected to molecular docking studies to predict their binding affinity and orientation within the target receptor. This helps in refining the selection of candidates for synthesis.

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. This early assessment of drug-like properties is crucial for avoiding costly failures in later stages of drug development.

By integrating these computational approaches, it is possible to rationally design novel analogues of this compound with a higher probability of success in experimental testing. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Preclinical Pharmacological and Biological Investigations of 4 Ethyl 4 Pyrrolidin 1 Yl Piperidine Excluding Clinical Human Trials, Dosage, and Safety/adverse Effects

Cell-Based Functional Assays

Cellular Pathway Modulation Studies

Without any primary research data, the creation of an informative and scientifically accurate article on 4-Ethyl-4-(pyrrolidin-1-yl)piperidine is not feasible.

Antiproliferative Activity against Disease-Relevant Cell Lines

The piperidine (B6355638) and pyrrolidine (B122466) scaffolds are core components in many compounds investigated for their anticancer potential. Research into derivatives containing these structural motifs has demonstrated a wide range of antiproliferative activities across various human cancer cell lines. While direct studies on this compound are not extensively detailed in the reviewed literature, the activity of closely related analogues provides significant insight into the potential of this chemical class.

Derivatives of 4-substituted piperidines have shown notable cytotoxic effects against leukemia cell lines. For instance, a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were evaluated against five different leukemia cell lines, including both lymphoid (Jurkat, U266) and myeloid (K562, U937, HL60) types. Several of these compounds displayed interesting cytotoxic potential against all tested leukemia lines researchgate.net. Similarly, other piperidine-containing compounds have been investigated for their effects on ovarian cancer, prostate cancer, and oral squamous carcinoma, often acting by inducing apoptosis through various molecular pathways wikipedia.org.

In silico and in vitro studies of other complex molecules incorporating the piperidine ring, such as certain quinoline analogues, have shown considerable growth inhibition of human cancer cell lines like T-47D (breast), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). In some cases, the antiproliferative effects of these compounds were found to be comparable to the standard reference drug, 5-Fluorouracil.

Table 1: Antiproliferative Activity of Representative Piperidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | Observed Activity |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline-piperidines | Jurkat, U266 | Lymphoid Leukemia | Significant cytotoxic potential |

| Pyrrolo[1,2-a]quinoxaline-piperidines | K562, U937, HL60 | Myeloid Leukemia | Significant cytotoxic potential |

| 4-(Piperidin-1-ylmethyl)quinolines | T-47D, MCF-7 | Breast Cancer | Considerable growth inhibition |

| 4-(Piperidin-1-ylmethyl)quinolines | HeLa | Cervical Cancer | Considerable growth inhibition |

| 4-(Piperidin-1-ylmethyl)quinolines | HepG2 | Liver Cancer | Considerable growth inhibition |

| Piperidine derivatives | DU145, PC-3 | Prostate Cancer | Down-regulation of NF-κB |

| Piperidine derivatives | A2780 | Ovarian Cancer | Dose-dependent antiproliferative |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Design Principles for SAR Exploration

The design of novel bioactive compounds frequently utilizes pyrrolidine and piperidine scaffolds due to their favorable pharmacological properties. The pyrrolidine ring, a five-membered nitrogen heterocycle, is of particular interest to medicinal chemists for several key reasons nih.govresearchgate.net:

Efficient Pharmacophore Exploration : The sp3-hybridized nature of the ring allows for a three-dimensional exploration of the chemical space, unlike flat aromatic rings nih.govresearchgate.net.

Stereochemical Contribution : The non-planar, puckered conformation of the pyrrolidine ring introduces stereogenicity, which can be crucial for selective binding to biological targets nih.govresearchgate.net.

Increased 3D Coverage : The flexibility of the ring, a phenomenon known as "pseudorotation," enhances its three-dimensional coverage, which can improve interaction with protein binding sites nih.govresearchgate.net.

A common strategy in medicinal chemistry is molecular hybridization, where known active fragments are combined into a single molecule to enhance biological activity nih.gov. For compounds containing a 4-(pyrrolidin-1-yl)piperidine core, SAR exploration often involves systematic modification at several key positions to identify the common pharmacophore required for activity. Parallel SAR studies, where multiple sites on a scaffold are modified simultaneously, can efficiently map the structural requirements for potency and efficacy acs.org.

Correlation of Structural Modifications with Observed Biological Activity

SAR studies on pyrrolidine and piperidine derivatives have established clear links between specific structural changes and resulting biological activity.

Substitution on the Pyrrolidine Ring : The position and nature of substituents on the pyrrolidine ring strongly influence activity. For some compounds, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is preferred over the trans orientation for optimal functional activity pion-inc.com. The introduction of a methyl group at the C-3 position has been explored as a strategy to prevent metabolic instability by introducing steric hindrance pion-inc.com.

Substitution on the Piperidine Ring : Modifications to the piperidine ring also significantly impact potency. For a series of anti-trypanosomal agents, introducing unsaturation into the piperidine ring led to a tenfold increase in potency compared to the saturated analogue evotec.com.

Peripheral Moieties : For many piperidine-based compounds, peripheral groups attached to the core structure are critical. In a series of analgesics based on the 4-(1-pyrrolidinyl)piperidine (B154721) scaffold, the size, position, and electronic nature (electron-donating or withdrawing) of substituents on an attached phenyl ring were found to directly affect the activity enamine.net. Similarly, in another series, electron-rich aromatic groups were preferred, as analogues with electron-deficient cyano groups were inactive evotec.com.

Table 2: Correlation of Structural Modifications with Biological Activity This table is interactive. You can sort and filter the data.

| Scaffold | Structural Modification | Effect on Activity |

|---|---|---|

| Pyrrolidine | cis-configuration of substituents (positions 3 & 4) | Preferred over trans for functional activity pion-inc.com |

| Piperidine | Introduction of unsaturation (double bond) in the ring | Ten-fold increase in potency observed in one series evotec.com |

| Phenyl ring attached to Piperidine | Size, position, and electronic nature of substituents | Directly affects analgesic activity enamine.net |

| Aromatic moiety | Preference for electron-rich aromatics | Electron-deficient groups led to inactivity in one series evotec.com |

| Pyrrolidine | Methyl group at C-3 position | May prevent metabolic instability pion-inc.com |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Models

Membrane Permeability and Transport Studies

The ability of a compound to cross biological membranes is a critical factor for its potential as an orally administered therapeutic. In vitro models, such as the Caco-2 cell permeability assay, are standard tools for predicting human intestinal absorption researchgate.netnih.gov. Caco-2 cells, a human colon cancer cell line, form a monolayer with tight junctions that mimics the intestinal epithelium, allowing for the study of both passive diffusion and active transport mechanisms nih.gov.

For piperidine and pyrrolidine derivatives, permeability can be a significant challenge. For example, some indole-piperidine analogues have been noted to suffer from poor permeability evotec.com. However, other series have shown more promise. In one study, certain piperidine derivatives demonstrated good permeability across the Caco-2 cell monolayer researchgate.net. Structural modifications can markedly improve this property; replacing a polar amide group or incorporating a pyridine (B92270) nitrogen into a side chain has been shown to increase Caco-2 permeability acs.org.

Another high-throughput method for assessing passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA) wikipedia.orgpion-inc.comevotec.comenamine.net. This assay measures diffusion across an artificial lipid membrane and can be tailored to predict absorption in the gastrointestinal tract (PAMPA-GIT) or penetration of the blood-brain barrier (PAMPA-BBB) enamine.net. Because PAMPA only models passive transport, it can be used in conjunction with Caco-2 assays to diagnose the mechanism of permeation. A discrepancy between PAMPA and Caco-2 results may suggest the involvement of active uptake or efflux transporters evotec.com.

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability is a key determinant of a drug's pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are indispensable for early-stage evaluation, as these systems contain the cytochrome P450 (CYP450) and other enzymes responsible for drug metabolism researchgate.netmdpi.com.

Studies on piperidine and pyrrolidine derivatives have shown that metabolic stability can be a significant hurdle, but one that can be addressed through structural modification. For instance, some 4-amino-4-benzylpiperidine compounds were found to undergo rapid metabolism in vivo, leading to high clearance nih.gov. However, replacing a piperazine ring with a piperidine ring in a different series of compounds resulted in improved metabolic stability in rat liver microsomes nih.gov.

The specific ring system can also influence stability. In a comparative study of nitroxide derivatives, the piperidine ring was found to be reduced more rapidly than pyrrolidine or pyrroline rings in the presence of rat liver microsomes, suggesting the pyrrolidine scaffold may offer greater intrinsic stability in some contexts nih.gov. Strategies to enhance stability often focus on blocking sites of metabolism. Introducing steric hindrance near a metabolically liable position or replacing hydrogen atoms with fluorine or deuterium can impede enzymatic degradation and improve the metabolic half-life of the compound.

Table 3: Strategies to Improve Metabolic Stability of Piperidine/Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Strategy | Structural Modification | Rationale |

|---|---|---|

| Ring Substitution | Replacement of a piperazine ring with a piperidine ring | Led to improved stability in rat liver microsomes in one study nih.gov |

| Steric Hindrance | Introduction of a methyl group near a metabolic site | Blocks access by metabolic enzymes pion-inc.com |

| Aromatic Moiety Placement | Attaching an aromatic group to the piperidine nitrogen | Significantly improved microsomal stability in one series |

| Isotopic Substitution | Perdeuteration or fluorination | Can slow metabolism via the kinetic isotope effect |

| Scaffold Selection | Use of a pyrrolidine ring over a piperidine ring | Pyrrolidine was found to be more stable in a comparative study nih.gov |

Preclinical Efficacy Studies in Relevant In Vivo Models (Excluding human data, safety, and precise dosage for administration)

Selection and Characterization of Animal Models

Information not available in the searched scientific literature.

Pharmacodynamic Marker Assessment and Proof-of-Concept Studies

Information not available in the searched scientific literature.

Advanced Analytical Method Development for 4 Ethyl 4 Pyrrolidin 1 Yl Piperidine Research

Development of Chromatographic Methods for Purity, Identity, and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and analysis of 4-Ethyl-4-(pyrrolidin-1-yl)piperidine from related substances, impurities, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analytical requirements.

HPLC is a primary technique for the purity assessment and quantitative analysis of this compound due to its high resolution and versatility. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. Given that the target compound is a tertiary amine, it is basic and requires specific mobile phase conditions to ensure good peak shape and retention. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase is common to control pH and improve chromatographic performance. nih.gov

Detection methods are selected based on the analyte's properties and the required sensitivity. While this compound lacks a strong native chromophore for high-sensitivity UV detection, this method can be suitable for purity analysis at higher concentrations. For trace-level quantification, derivatization with a UV-absorbing agent, such as 4-toluenesulfonyl chloride, can be employed to enhance detection limits. researchgate.netnih.gov However, the most specific and sensitive detection is achieved by coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS), which provides both quantitative data and structural confirmation. nih.gov

Below is an example of a typical set of HPLC parameters that could be developed for the analysis of this compound.

Table 1: Illustrative HPLC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., Atlantis C18, 100 x 3.9 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov |

| Column Temperature | 30 - 40 °C nih.gov |

| Injection Volume | 5 - 10 µL nih.gov |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion (m/z) | [M+H]⁺ = 183.18 |

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

A common approach for amines is acylation. For instance, derivatization with reagents like pentafluorobenzoyl chloride can produce a derivative suitable for GC analysis with highly sensitive electron-capture detection (ECD) or mass spectrometry (MS). nih.govresearchgate.net GC-MS provides excellent selectivity and is a definitive method for identity confirmation. nih.gov The method involves liquid-liquid extraction of the compound, followed by the derivatization reaction before injection into the GC system. nih.govresearchgate.net

Table 2: Potential GC-MS Method Parameters Following Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Agent | Pentafluorobenzoyl Chloride nih.gov |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C) |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.gov |

| Ionization Mode (MS) | Electron Ionization (EI) |

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence, Chemiluminescence)

While spectroscopic methods are crucial for structural elucidation (e.g., NMR, IR), their application for direct quantification of this compound is limited. The compound's structure lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible range, leading to poor sensitivity for direct UV-Vis spectrophotometry. Similarly, it is not natively fluorescent.

Therefore, standalone spectroscopic quantification is generally not a preferred method. When used, it is often in the context of a derivatization reaction, where the analyte reacts with a chromogenic or fluorogenic reagent to produce a product that can be measured spectrophotometrically or fluorometrically. However, these methods can suffer from a lack of specificity compared to chromatographic techniques and are more suitable for screening purposes than for rigorous quantitative analysis in complex samples. For research purposes, HPLC and GC are superior for accurate and precise quantification.

Development of Bioanalytical Methods for Detection and Quantification in Preclinical Biological Matrices

For preclinical research, it is essential to measure the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates. nih.gov The development of sensitive, selective, and robust bioanalytical methods is a critical step. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and specificity, allowing for the quantification of analytes at very low concentrations in complex biological fluids. researchgate.netresearchgate.netmdpi.com

A typical bioanalytical LC-MS/MS method involves three key stages:

Sample Preparation: The goal is to extract the analyte from the biological matrix and remove interfering endogenous components like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netmdpi.com For this compound, LLE or SPE would likely provide a cleaner extract than PPT, leading to better method performance. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added at the beginning of the process to correct for variability during sample processing and analysis. researchgate.net

Chromatographic Separation: A rapid chromatographic separation is developed using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve the analyte from any remaining matrix components. mdpi.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. rrpharmacology.ru This process is highly selective and significantly reduces background noise, enabling low limits of quantification.

Table 3: Representative Bioanalytical LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Biological Matrix | Plasma, Serum, Urine nih.gov |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction researchgate.netmdpi.com |

| Internal Standard | Stable Isotope-Labeled or Analogue Compound researchgate.net |

| LC System | UHPLC System for fast analysis |

| Column | C18 or HILIC, short length (e.g., 50 mm) |

| Mobile Phase | Gradient elution with acidified water and organic solvent (Acetonitrile/Methanol) nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer rrpharmacology.ru |

| Ionization | ESI+ |

| MRM Transition (Analyte) | Precursor Ion (m/z 183.18) → Product Ion (specific fragment) |

| MRM Transition (IS) | Precursor Ion → Product Ion (specific to IS) |

| Linear Range | e.g., 0.5 - 1000 ng/mL researchgate.net |

Method validation is performed according to regulatory guidelines to ensure the method is reliable for its intended purpose, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect. rrpharmacology.ru

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 4-Ethyl-4-(pyrrolidin-1-yl)piperidine and its derivatives. Traditional multi-step syntheses of highly substituted piperidines often involve harsh conditions, hazardous reagents, and significant waste generation. nih.gov Future research should focus on adopting modern, greener synthetic strategies to overcome these limitations.

Key Green Chemistry Approaches:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. acs.orgnih.gov The synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives has been successfully demonstrated using flow microreactors, often leading to higher yields and purity. rsc.org This methodology could be adapted for the construction of the this compound core, potentially through a convergent synthesis where piperidone precursors are formed and functionalized in a continuous sequence.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and enable reactions that are difficult under conventional heating. This technique has been applied to the synthesis of various nitrogen-containing heterocycles and supports the principles of green chemistry by reducing energy consumption. researchgate.net

Catalytic Innovations: The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. Research into iron-catalyzed reductive amination or gold-catalyzed cyclization reactions for piperidine synthesis presents sustainable alternatives to traditional methods that rely on expensive or toxic heavy metals. nih.govresearchgate.net

Solvent-Free and Aqueous Reactions: Conducting reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), significantly reducing environmental impact. One-pot, multi-component reactions in aqueous media have been developed for synthesizing highly substituted piperidines and could be a promising avenue for this scaffold.

| Synthetic Strategy | Traditional Approach | Proposed Green Alternative | Anticipated Advantages |

| Reaction Conditions | High temperature, long reaction times, batch processing | Flow chemistry, Microwave-assisted synthesis | Reduced energy consumption, faster reactions, improved safety and scalability |

| Catalysts | Stoichiometric reagents, heavy metal catalysts (e.g., Pd, Pt) | Recyclable catalysts (e.g., iron complexes), organocatalysts | Lower cost, reduced toxicity, easier purification |

| Solvents | Chlorinated hydrocarbons, volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions | Reduced environmental impact, improved process safety |

| Overall Process | Multi-step, purification after each step | One-pot, multi-component reactions (MCRs) | Increased atom economy, reduced waste, higher efficiency |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry provides powerful tools for the rational design of novel analogues with optimized properties, thereby reducing the time and cost associated with trial-and-error laboratory synthesis. openaccessgovernment.org For the this compound scaffold, in silico methods can guide the synthesis of next-generation compounds with tailored biological activities or material properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are invaluable for understanding how structural modifications influence biological activity. nih.govontosight.ailongdom.org By building a QSAR model from a library of this compound derivatives, researchers could predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. slideshare.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. numberanalytics.com For analogues of this compound designed as potential therapeutics, docking studies can elucidate binding modes, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and help rationalize observed structure-activity relationships. nih.gov

Pharmacophore Modeling and Scaffold Hopping: A pharmacophore model defines the essential three-dimensional arrangement of features necessary for biological activity. Once a pharmacophore is established for a series of active compounds based on the this compound scaffold, it can be used to search virtual libraries for new, structurally diverse molecules that fit the model (scaffold hopping). This approach can lead to the discovery of novel chemotypes with improved properties. ontosight.ai

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the binding event than static docking poses. slideshare.net These simulations can confirm the stability of binding modes predicted by docking and calculate binding free energies, providing a more accurate estimation of a compound's affinity. nih.gov

Broader Applications of the this compound Scaffold in Chemical Biology and Material Science

The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: The piperidine ring is a privileged scaffold in drug design, known to modulate physicochemical and pharmacokinetic properties. The introduction of the spirocyclic pyrrolidine moiety adds structural rigidity and a distinct three-dimensional vector for substitution. This framework could be utilized to develop:

Chemical Probes: Functionalized analogues could serve as chemical probes to investigate biological pathways. By attaching fluorescent tags or reactive groups, these probes can be used to label specific proteins or visualize biological processes, aiding in target identification and validation.

Fragments for Fragment-Based Drug Discovery (FBDD): The core scaffold itself or simplified versions could be included in fragment libraries. FBDD is a powerful method for hit identification where low-molecular-weight compounds (fragments) that bind weakly to a target are identified and then optimized into more potent leads. The 3D nature of this scaffold is particularly valuable as many fragment libraries are dominated by flat, aromatic compounds. nih.gov

Material Science: Nitrogen-containing heterocyclic compounds are increasingly explored for their use in functional organic materials. Their electronic properties make them suitable for applications in organic electronics. numberanalytics.com The this compound scaffold could be incorporated into larger molecular structures to create novel materials such as:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are central to OLED technology, serving as charge transport or emissive materials. acs.org The electron-rich nitrogen atoms in the scaffold could be leveraged to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing efficient OLED materials.

Conductive Polymers: By functionalizing the scaffold with polymerizable groups, it could be integrated into the backbone of conjugated polymers. Such materials could possess unique electronic and optical properties with potential applications in sensors, flexible electronics, or as catalysts.

High-Performance Polymers: Bicyclic diamines can be used as monomers to synthesize high-performance polymers like polyimides with excellent thermal stability and mechanical properties. openaccessgovernment.org The rigid, non-planar structure of the this compound scaffold could impart desirable characteristics such as improved solubility and processability in advanced polymers.

Integration of High-Throughput Screening and Automated Synthesis for Scaffold Optimization

To fully explore the potential of the this compound scaffold, a rapid and efficient method for synthesizing and evaluating large numbers of analogues is necessary. The integration of automated synthesis with high-throughput screening (HTS) provides a powerful platform for accelerated discovery. researchgate.net

Automated Synthesis and Library Generation: Automated synthesis platforms, particularly those based on flow chemistry, can be programmed to generate large libraries of compounds with systematic variations. By using a modular approach, different substituents can be introduced at various positions on the pyrrolidine or piperidine rings, rapidly exploring the chemical space around the core scaffold. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or for a particular material property. Libraries of this compound derivatives generated via automated synthesis can be formatted into microtiter plates and screened to identify "hits"—compounds that exhibit desired activity. Label-free screening techniques like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry offer a robust and universal method for HTS that can be applied to a wide range of biochemical assays.

This integrated approach creates a closed loop for discovery: a library is designed (potentially with computational input), rapidly synthesized, screened for activity, and the resulting structure-activity relationship data is used to design the next, improved generation of compounds. This cycle of design-synthesize-test significantly accelerates the process of optimizing a lead compound from the initial scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Ethyl-4-(pyrrolidin-1-yl)piperidine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting 4-piperidone with pyrrolidine in the presence of a base (e.g., NaH or K₂CO₃) to form the pyrrolidine-substituted intermediate. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O or N-H) and mass spectrometry (to verify molecular weight) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spatial arrangement of substituents. For instance, H-NMR can distinguish between axial and equatorial protons in the piperidine ring, while C-NMR identifies carbonyl or alkyl carbon environments. X-ray crystallography may also resolve conformational ambiguities, as demonstrated in piperidine analogs (e.g., spiropiperidine scaffolds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification, the compound may cause skin/eye irritation (H315, H319) or respiratory irritation (H335). Researchers should use fume hoods , wear nitrile gloves , and employ gas-tight goggles . In case of exposure, rinse affected areas with water for ≥15 minutes and consult medical professionals. Avoid incompatible materials like strong oxidizers .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity. Thin-Layer Chromatography (TLC) provides rapid qualitative assessment. For advanced validation, elemental analysis ensures stoichiometric consistency in synthesized batches .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

- Methodological Answer : QSAR models predict ADMET properties using descriptors like logP (lipophilicity) and topological polar surface area (TPSA). For example, phenyl piperidine analogs were screened via ADMET Predictor™ to identify structural modifications that enhance metabolic stability. Fluorinated derivatives (e.g., 3,3-difluoropyrrolidine) show improved BBB permeability due to increased logP .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from incomplete target profiling. Use SwissTargetPrediction to identify off-target interactions (e.g., kinases, ion channels). For instance, piperidine derivatives like LAS-250 showed unexpected antileukemic activity despite initial predictions focusing on CNS targets. Follow-up docking studies (e.g., AutoDock Vina) can validate binding modes .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation design?

- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; piperidine derivatives are prone to oxidation (e.g., at secondary amines) and hydrolysis (e.g., ester groups). Stabilizers like ascorbic acid or inert atmospheres (N₂) mitigate degradation .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., fluorogenic substrates for proteases) to determine IC₅₀ and inhibition type (competitive/non-competitive). For example, piperidine-based inhibitors of CYP2D6 require Lineweaver-Burk plots to confirm binding kinetics. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.